molecular formula C9H8ClNO B152731 7-chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-15-2

7-chloro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B152731
CAS No.: 21617-15-2
M. Wt: 181.62 g/mol
InChI Key: HOLTZTRNTRXTNX-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position and a carbonyl group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 7-chloro-2,3-dihydroquinolin-4-ol.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolin-4-one derivatives.

    Reduction: 7-chloro-2,3-dihydroquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-4-one: Lacks the chlorine atom at the 7th position.

    2,3-dihydroquinolin-4(1H)-one: Lacks the chlorine atom at the 7th position.

    7-chloroquinoline: Lacks the carbonyl group at the 4th position.

Uniqueness

7-chloro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the carbonyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLTZTRNTRXTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176007
Record name 7-Chloro-2,3-dihydro-4-quinolone
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21617-15-2
Record name 7-Chloro-2,3-dihydro-4(1H)-quinolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-4-quinolone
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Record name 21617-15-2
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Record name 7-Chloro-2,3-dihydro-4-quinolone
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Record name 7-chloro-2,3-dihydro-4-quinolone
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Synthesis routes and methods

Procedure details

A process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one which comprises cyclising 3-m-chloroanilinopropionic acid by means of an oleum, then desulphonating the intermediate aromatic sulphonic acids of the formula: ##STR3## (wherein n is 1 or 2) by means of dilute sulphuric acid, and then isolating the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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